molecular formula C9H8Cl2O2 B1358070 1-(3,5-Chlorophenyl)-2-methoxyethanone

1-(3,5-Chlorophenyl)-2-methoxyethanone

Cat. No.: B1358070
M. Wt: 219.06 g/mol
InChI Key: ZRHPJNYKYGIVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Chlorophenyl)-2-methoxyethanone is a high-purity chemical building block designed for research and development applications. This aromatic ketone, featuring a 2-methoxyethoxy side chain, is of significant interest in synthetic organic chemistry and materials science. Researchers value this compound for its potential as a key intermediate in the synthesis of more complex molecules. The 2-methoxyethoxy functional group is a notable structural motif, recognized for its use in the synthesis of specialized compounds, including certain plant growth regulators . The methoxyethoxy group is known for its solvent properties and ability to influence the solubility and reactivity of molecules, making it a valuable component in the development of novel chemical entities . As a research chemical, its primary applications include method development, exploratory synthesis, and the creation of proprietary compounds for industrial and academic research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct a thorough hazard assessment before handling this or any new chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2-methoxyethanone

InChI

InChI=1S/C9H8Cl2O2/c1-13-5-9(12)6-2-7(10)4-8(11)3-6/h2-4H,5H2,1H3

InChI Key

ZRHPJNYKYGIVLO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 1 3,5 Chlorophenyl 2 Methoxyethanone

Precursor Synthesis: Construction of the 3,5-Dichlorophenyl Moiety and Related Acetophenone (B1666503) Derivatives

Friedel-Crafts Acylation Approaches for Dichlorophenyl Ketones

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. sapub.org This reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. google.com The acylation of 1,3-dichlorobenzene (B1664543) with acetyl chloride in the presence of aluminum chloride (AlCl₃) is a direct route to forming a dichloroacetophenone. However, this reaction can lead to a mixture of isomers, with the formation of 2,4-dichloroacetophenone often being a significant byproduct. google.com

The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation. Various Lewis acids, including aluminum chloride, iron(III) chloride, and zinc(II) chloride, can be employed. researchgate.net In some cases, the use of milder catalysts or specific solvent systems can help to control the isomeric ratio of the products. chemistryjournals.net For instance, the acylation of unactivated benzenes like chlorobenzene (B131634) has been explored using catalysts such as hafnium(IV) triflate in combination with trifluoromethanesulfonic acid. chemistryjournals.net

Table 1: Examples of Friedel-Crafts Acylation for Aryl Ketone Synthesis
Aromatic SubstrateAcylating AgentCatalystProductReference
Benzene (B151609)Ethanoyl chlorideAluminum chloridePhenylethanone google.com
TolueneAcetic anhydrideTriphenyltin grafted on SBA-154-Methylacetophenone chemistryjournals.net
ChlorobenzeneAcetyl chlorideAluminum chloride2-Chloroacetophenone and 4-Chloroacetophenone researchgate.net
m-DichlorobenzeneAcetyl chlorideAluminum chlorideDichloroacetophenones google.com

Derivatization of Substituted Anilines and Acetophenones as Starting Materials

An alternative and often more regioselective approach to the 3,5-dichlorophenyl moiety involves the derivatization of substituted anilines. 3,5-Dichloroaniline (B42879) is a key intermediate that can be prepared through various methods, including the hydrogenation of 3,5-dichloronitrobenzene. rsc.org This aniline (B41778) can then be converted into other functional groups that facilitate the introduction of the acetyl group.

One powerful method is the Sandmeyer reaction, where the amino group of 3,5-dichloroaniline is converted into a diazonium salt, which is then displaced by a variety of substituents. chemicalbook.com For example, the diazonium salt of 3,5-dichloroaniline can be reacted with a copper catalyst to introduce a bromine atom, forming 3,5-dichlorobromobenzene, which can then be used in subsequent coupling reactions. chemicalbook.com

Furthermore, substituted acetophenones can serve as precursors. For instance, 4-aminoacetophenone can be chlorinated to yield 4-amino-3,5-dichloroacetophenone. chemicalbook.com The synthesis involves dissolving 4-aminoacetophenone in glacial acetic acid and treating it with a solution of chlorine in glacial acetic acid at a controlled temperature. chemicalbook.com The resulting product can then potentially be deaminated to afford 3,5-dichloroacetophenone.

Table 2: Synthesis of Dichlorinated Precursors from Anilines and Acetophenones
Starting MaterialReagentsProductReference
3,5-Dichloroaniline1. NaNO₂, HBr 2. CuBr3,5-Dichlorobromobenzene chemicalbook.com
4-AminoacetophenoneCl₂ in Acetic Acid4-Amino-3,5-dichloroacetophenone chemicalbook.com
2,4-Dichloroaniline1. Bromine 2. NaNO₂, Ethanol/Isopropanol 3. Ammonia3,5-Dichloroaniline google.com

Methods for Introducing Halogen Substituents onto Aromatic Systems

The direct halogenation of an acetophenone precursor is another viable strategy. The introduction of chlorine atoms onto the aromatic ring of acetophenone requires electrophilic aromatic substitution conditions. The reactivity of the aromatic ring and the directing effects of the acetyl group must be considered. The acetyl group is a deactivating, meta-directing group, which can make direct dichlorination to the 3,5-positions challenging.

However, specific reagents and conditions can be employed to achieve the desired halogenation pattern. For instance, the chlorination of substituted acetophenones has been achieved using reagents such as sulfuryl chloride. google.com Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst. The synthesis of 2',3'-dichloroacetophenone has been reported starting from m-aminoacetophenone, which undergoes diazotization followed by a Sandmeyer reaction to introduce a chlorine atom, and then a subsequent α-chlorination. google.com While this example leads to a different isomer, the principles of introducing chlorine atoms at specific positions are relevant.

Synthesis of the α-Methoxyethanone Core and its Integration

Once the 3,5-dichloroacetophenone precursor is obtained, the next critical step is the introduction of the methoxy (B1213986) group at the alpha position to the carbonyl, forming the α-methoxyethanone core. This transformation typically involves the functionalization of the α-C(sp³)-H bond.

α-Methoxymethylation of Ketones via C(sp³)-H Functionalization

The direct methoxymethylation of the α-carbon of a ketone is an efficient strategy. This can be achieved through various modern synthetic methods, including transition metal-catalyzed reactions that utilize methanol (B129727) as both the solvent and the source of the methoxymethyl group.

Transition metal catalysis offers a powerful tool for the α-functionalization of ketones. Both cobalt and iridium-based catalysts have shown efficacy in related transformations.

Cobalt-Catalyzed Methods: Recent research has demonstrated the use of inexpensive cobalt catalysts for the α-methoxymethylation of ketones. researchgate.net A notable example employs cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as the catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, with methanol serving as the C1 source. researchgate.net This method has been shown to be effective for a range of propiophenone (B1677668) derivatives with both electron-donating and electron-withdrawing substituents on the phenyl ring, suggesting its potential applicability to 3,5-dichloroacetophenone.

Table 3: Cobalt-Catalyzed α-Methoxymethylation of Ketones
Ketone SubstrateCatalystOxidantC1 SourceProductReference
Propiophenone derivativesCoCl₂·6H₂OTBHPMethanolα-Methoxymethylated propiophenones researchgate.net

Iridium-Catalyzed Methods: Iridium catalysts are also well-known for their ability to facilitate C-H activation and functionalization reactions. While direct α-methoxymethylation using iridium is less commonly detailed in readily available literature, iridium-catalyzed α-methylation of ketones with methanol is a well-established process. rsc.org This reaction proceeds via a "borrowing hydrogen" mechanism, where the iridium catalyst temporarily "borrows" hydrogen from the alcohol to form a more reactive intermediate. This demonstrates the potential of iridium catalysts to activate methanol for C-C bond formation at the α-position of ketones. It is plausible that similar iridium-based catalytic systems could be adapted for methoxymethylation under specific conditions.

Visible-Light Photocatalytic Approaches

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org The application of this technology to the α-functionalization of ketones provides a promising, yet largely exploratory, route to 1-(3,5-chlorophenyl)-2-methoxyethanone. The general strategy involves the generation of a radical intermediate from a suitable methoxy source, which then couples with an enolate or enol equivalent of 3,5-dichloroacetophenone.

A plausible photocatalytic cycle could be initiated by the excitation of a photocatalyst, such as an iridium or ruthenium complex, with visible light. chemrxiv.orgrsc.org The excited photocatalyst can then engage in a single-electron transfer (SET) process. One potential pathway involves the oxidation of an enol ether or silyl (B83357) enol ether derived from 3,5-dichloroacetophenone to generate a radical cation. Concurrently, a methoxy radical (CH₃O•) or a related equivalent could be generated from a precursor like N-methoxyphenanthridinium salt. The coupling of these radical species would afford the desired α-methoxy ketone.

Alternatively, a reductive quenching cycle could be employed. In such a scenario, the excited photocatalyst reduces a suitable precursor to generate a methoxymethyl radical. This radical could then be intercepted by an enolate equivalent of 3,5-dichloroacetophenone. nih.gov

While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general applicability of visible-light photoredox catalysis for the α-alkylation of ketones suggests its feasibility. nih.govsemanticscholar.org The development of such a process would offer a greener and more efficient alternative to traditional methods.

Radical-Mediated Pathways for α-Alkoxymethylation

Radical-mediated reactions provide a complementary approach to ionic pathways for the α-functionalization of ketones. These methods often exhibit different selectivity and functional group tolerance. The α-alkoxymethylation of a ketone like 3,5-dichloroacetophenone can be envisioned through several radical-based strategies.

One approach involves the generation of a methoxymethyl radical, which can then be trapped by an enolate or silyl enol ether. The generation of the methoxymethyl radical can be achieved through various means, including the use of radical initiators or photoredox catalysis as discussed previously. nih.gov The success of this strategy hinges on the efficient generation of the desired radical and its selective reaction with the ketone substrate over competing pathways.

Another potential radical-mediated pathway is the α-trifluoromethoxylation of ketones, which has been reported using organic photoredox catalysis. chemrxiv.orgresearchgate.netnih.gov While this introduces a trifluoromethoxy group rather than a methoxy group, the underlying principle of generating a radical at the α-position of the ketone and coupling it with an oxygen-containing radical precursor is relevant. Adapting such a system to utilize a methoxy source would be a key challenge.

Mechanistic investigations into similar radical alkylations suggest that a radical-chain propagation mechanism can be operative, enhancing the efficiency of the process. chemrxiv.orgnih.gov The mild conditions of these radical reactions make them compatible with a wide range of functional groups, which is a significant advantage in multi-step syntheses. nih.govsemanticscholar.org

Alternative Routes to α-Alkoxy Ketones and Structurally Related Methoxyethanols

Beyond the direct α-functionalization of a pre-existing ketone, alternative synthetic strategies can be employed to construct the α-alkoxy ketone scaffold or related structures.

Nucleophilic Addition Reactions to Methoxy-Substituted Esters (e.g., Grignard Reagents)

A classic and reliable method for the synthesis of ketones involves the addition of organometallic reagents, such as Grignard reagents, to carboxylic acid derivatives. masterorganicchemistry.comleah4sci.com To synthesize this compound, one could employ the reaction of a 3,5-dichlorophenyl Grignard reagent with a methoxy-substituted ester, such as methyl methoxyacetate.

The Grignard reagent, 3,5-dichlorophenylmagnesium bromide, would be prepared from 1-bromo-3,5-dichlorobenzene (B43179) and magnesium metal. wikipedia.org This nucleophilic reagent would then add to the electrophilic carbonyl carbon of methyl methoxyacetate. The initial tetrahedral intermediate would subsequently collapse, eliminating the methoxide (B1231860) leaving group to form the desired ketone. masterorganicchemistry.comleah4sci.com A subsequent acid workup is typically required to neutralize the reaction mixture. leah4sci.com

This approach is highly convergent, as it combines two key fragments of the target molecule in a single step. However, a potential side reaction is the double addition of the Grignard reagent to the initially formed ketone, leading to a tertiary alcohol. masterorganicchemistry.comleah4sci.com Careful control of reaction conditions, such as low temperature and slow addition of the Grignard reagent, is often necessary to minimize this over-addition.

Table 1: Comparison of Grignard Reagent Addition to Different Carbonyl Compounds

Carbonyl SubstrateInitial ProductFinal Product (after workup)Product Class
Formaldehyde (B43269)AlkoxidePrimary AlcoholAlcohol
AldehydeAlkoxideSecondary AlcoholAlcohol
KetoneAlkoxideTertiary AlcoholAlcohol
EsterKetone (intermediate)Tertiary Alcohol (from double addition)Ketone/Alcohol
Carbon DioxideCarboxylateCarboxylic AcidCarboxylic Acid

This interactive table summarizes the outcomes of Grignard reactions with various carbonyl-containing compounds.

Transformations of Allylic Alcohols to α-Methoxy Ketones

The transformation of allylic alcohols presents another versatile, albeit indirect, route to α-functionalized ketones. diva-portal.org While direct conversion to α-methoxy ketones is less common, related transformations highlight the potential of this strategy. For instance, iron-catalyzed isomerization-methylation of allylic alcohols can produce α-methyl ketones. nih.govcardiff.ac.uk This process involves a redox isomerization of the allylic alcohol to an enolizable carbonyl compound, followed by α-methylation. nih.govcardiff.ac.uk

Adapting this to an α-methoxylation would require a suitable methoxy source and a catalyst capable of promoting the desired transformation. A hypothetical pathway could involve the metal-catalyzed isomerization of a suitably substituted allylic alcohol, such as 1-(3,5-dichlorophenyl)prop-2-en-1-ol, to its corresponding enolate. This enolate could then be trapped with an electrophilic methoxylating agent.

More directly, the ozonolysis of an enol ether derived from an allylic alcohol could yield an α-hydroxy ketone, which could then be methylated. organic-chemistry.org For example, the reductive coupling of an alkyne and an aldehyde can produce an allylic alcohol, which can then be converted to an α-hydroxy ketone via ozonolysis. organic-chemistry.orgorganic-chemistry.org Subsequent methylation of the hydroxyl group would furnish the desired α-methoxy ketone.

Multi-Step Synthesis Design and Optimization

The efficient construction of a target molecule like this compound relies on the strategic design of the synthetic sequence. Key considerations include the choice between convergent and linear approaches, as well as the optimization of each reaction step to maximize yield and minimize waste.

Convergent and Sequential Reaction Strategies

For the synthesis of this compound, a convergent strategy is exemplified by the Grignard reaction discussed in section 2.2.2.1. Here, the two main fragments, the 3,5-dichlorophenyl group and the 2-methoxyethanone unit, are brought together in a single coupling step. This approach is highly efficient as it rapidly builds molecular complexity. nih.gov

Table 2: Hypothetical Convergent vs. Sequential Synthesis of this compound

Strategy Step 1 Step 2 Step 3 Overall Yield (Assuming 80% per step)
Convergent Synthesis of 3,5-dichlorophenyl GrignardSynthesis of methyl methoxyacetateCoupling of fragments64% (for the coupling step from precursors)
Sequential Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chlorideα-Halogenation of 3,5-dichloroacetophenoneNucleophilic substitution with sodium methoxide51.2%

This interactive table illustrates the potential yield advantage of a convergent approach over a sequential (linear) one.

Sequential (Linear) Synthesis: A sequential, or linear, synthesis involves the stepwise modification of a starting material through a series of reactions. A plausible linear synthesis of this compound could start with 1,3-dichlorobenzene. A Friedel-Crafts acylation with acetyl chloride would yield 3,5-dichloroacetophenone. This would be followed by an α-halogenation (e.g., bromination) to produce 2-bromo-1-(3,5-dichlorophenyl)ethanone (B1282443). The final step would be a nucleophilic substitution of the bromide with sodium methoxide to install the methoxy group.

The choice between a convergent and a sequential strategy depends on various factors, including the availability of starting materials, the robustness of the individual reactions, and the desired scale of the synthesis. For complex molecules, convergent strategies are often favored for their inherent efficiency. nih.gov

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalyst Loading

The synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone can be approached through several routes, with the most common being a two-step process starting from 3',5'-dichloroacetophenone. This process involves the α-bromination of the acetophenone followed by a nucleophilic substitution with methoxide. An alternative, though more direct, method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with methoxyacetyl chloride. The efficiency and yield of these synthetic pathways are highly dependent on the careful optimization of reaction conditions.

Friedel-Crafts Acylation Route:

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wisc.edu In the context of synthesizing the precursor to the target molecule, 1,3-dichlorobenzene would be acylated. The optimization of this reaction is critical due to the deactivating nature of the two chlorine atoms on the benzene ring. Key parameters include the choice of catalyst, solvent, and temperature.

Catalyst and Catalyst Loading: The reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) being common choices. numberanalytics.com AlCl₃ is a strong Lewis acid, often used for less reactive aromatic rings, but its high reactivity can sometimes lead to side reactions. numberanalytics.com The catalyst is typically used in stoichiometric amounts or even in excess because it complexes with the ketone product. youtube.com Optimization involves reducing the catalyst loading to the minimum effective amount to improve atom economy and simplify work-up, though this can be challenging with deactivated substrates.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts acylation include dichloromethane (B109758) (CH₂Cl₂) for its inertness and ability to dissolve the reactants, and nitrobenzene, which has been used specifically for the acylation of dichlorobenzenes. wisc.edursc.org The solvent must be able to dissolve the reactants and the catalyst complex without reacting with them.

Temperature Control: Friedel-Crafts acylations are often highly exothermic. youtube.com Therefore, the initial stage of the reaction is typically carried out at low temperatures (e.g., in an ice bath) to control the reaction rate and prevent side reactions. youtube.comchemguide.co.uk After the initial exothermic phase, the reaction mixture may be allowed to warm to room temperature or heated under reflux to ensure the reaction goes to completion. chemguide.co.uk

Table 1: General Optimization Parameters for Friedel-Crafts Acylation of Dichlorobenzene

ParameterVariableConsiderations
Catalyst AlCl₃, FeCl₃AlCl₃ is more reactive but can be less selective. FeCl₃ is a milder alternative. numberanalytics.com
Catalyst Loading 1.0 to 1.5 equivalentsMust be sufficient to activate the acyl chloride and account for complexation with the product ketone. youtube.com
Solvent Dichloromethane, NitrobenzeneThe solvent should be inert and provide good solubility for reactants and intermediates. wisc.edursc.org
Temperature 0°C to RefluxInitial cooling is necessary to control the exothermic reaction, followed by heating to drive the reaction to completion. youtube.comchemguide.co.uk

α-Bromination and Nucleophilic Substitution Route:

A well-documented route involves the bromination of 1-(3,5-dichlorophenyl)ethanone to yield 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone. chemicalbook.com This intermediate then undergoes a nucleophilic substitution.

Bromination Conditions: A reported procedure involves reacting 1-(3,5-dichlorophenyl)ethanone with bromine in acetic acid at room temperature for 12 hours, which results in an 81% yield. chemicalbook.com Optimization of this step would involve fine-tuning the reaction time and temperature to maximize the yield of the mono-brominated product while minimizing the formation of di-brominated and other side products.

Nucleophilic Substitution Conditions: The substitution of the bromine atom with a methoxy group is typically achieved using a source like sodium methoxide. The optimization of this Sₙ2 reaction focuses on solvent and temperature. Polar aprotic solvents such as THF or DMF are generally preferred to solvate the cation of the methoxide salt without solvating the nucleophile, thus increasing its reactivity. The temperature can be adjusted to achieve a reasonable reaction rate without promoting elimination side reactions.

Application of Protecting Group Strategies in Complex Organic Syntheses

While the direct synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone from simple precursors like 1,3-dichlorobenzene may not necessitate the use of protecting groups, such strategies become indispensable when this structural motif is incorporated into more complex molecules. Protecting groups are temporary modifications of functional groups to prevent them from reacting under a specific set of conditions. pressbooks.pub An ideal protecting group is easy to introduce, stable to the desired reaction conditions, and easy to remove selectively. pressbooks.pubuchicago.edu

Consider a hypothetical synthesis where the starting aromatic compound contains an additional reactive functional group, such as an amine (-NH₂) or a hydroxyl (-OH) group, alongside the two chlorine atoms. A direct Friedel-Crafts acylation would fail because these groups react with the Lewis acid catalyst. oup.com

Amine Protection: A primary or secondary amine is basic and nucleophilic, and it would form a complex with the AlCl₃ catalyst, deactivating it completely. To prevent this, the amine can be protected, most commonly as an amide (e.g., an acetamide). The amide is significantly less basic and allows the Friedel-Crafts reaction to proceed. The amine can be regenerated later by hydrolysis of the amide. oup.com

Hydroxyl Group Protection: A phenolic hydroxyl group would also interfere with the catalyst. It can be protected as an ether (e.g., a methyl or benzyl (B1604629) ether) or a silyl ether (e.g., TBDMS). These protected forms are stable under the Lewis acidic conditions of the Friedel-Crafts reaction and can be cleaved later to restore the hydroxyl group. utsouthwestern.edu

Carbonyl Protection: If another part of a larger molecule contained an aldehyde or a more reactive ketone, it might need to be protected to prevent it from reacting with nucleophiles intended for another site. Aldehydes and ketones are commonly protected as acetals or ketals, which are stable under basic and nucleophilic conditions but are easily removed with aqueous acid. pressbooks.puboup.com

Table 2: Examples of Protecting Group Strategies in Complex Syntheses

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection Conditions
Amine (-NH₂)Acetyl (-Ac)Acetic anhydride, pyridine (B92270)Aqueous acid or base
Hydroxyl (-OH)tert-Butyldimethylsilyl (-TBDMS)TBDMS-Cl, imidazole, DMFFluoride source (e.g., TBAF)
Carbonyl (C=O)Ethylene Glycol Ketal/AcetalEthylene glycol, acid catalystAqueous acid (e.g., HCl)

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. This acceleration is due to the efficient and direct heating of polar molecules by microwave irradiation.

Microwave-Assisted Friedel-Crafts Acylation: Studies have shown that while intermolecular Friedel-Crafts reactions are not always accelerated by microwaves, the use of solid-supported catalysts under microwave irradiation can be effective. scirp.orgsci-hub.se A potential microwave-assisted approach would involve adsorbing the reactants onto a solid support like silica-supported aluminum chloride and irradiating the mixture. This can lead to rapid, localized heating and enhanced reaction rates, potentially reducing reaction times from hours to minutes. sci-hub.se

Microwave-Assisted Nucleophilic Substitution: The substitution of the bromine in 2-bromo-1-(3,5-dichlorophenyl)ethanone is an ideal candidate for microwave assistance. Nucleophilic substitution reactions, particularly those involving ionic species like sodium methoxide, often show significant rate enhancements under microwave irradiation. For example, similar reactions on α-halo ketones have been successfully performed using microwave heating at 175 W, drastically reducing the reaction time. researchgate.net

Table 3: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

Reaction StepConventional MethodPotential Microwave-Assisted Method
Friedel-Crafts Acylation Heating under reflux for 0.5-6 hours. chemguide.co.ukresearchgate.netIrradiation for 5-15 minutes with a solid-supported catalyst. sci-hub.se
Nucleophilic Substitution Stirring at room temperature or refluxing for several hours.Irradiation for 2-10 minutes in a suitable polar solvent. researchgate.net

The application of microwave technology could offer a more efficient and environmentally friendly pathway for the synthesis of 1-(3,5-dichlorophenyl)-2-methoxyethanone and its derivatives.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 3,5 Chlorophenyl 2 Methoxyethanone

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the foundation of its reactivity, particularly towards nucleophiles and reducing agents.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The electrophilic nature of the carbonyl carbon in 1-(3,5-Chlorophenyl)-2-methoxyethanone makes it susceptible to attack by a wide array of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

The reactivity of aldehydes and ketones can be influenced by steric and electronic factors. libretexts.org While this compound is a ketone, the presence of the α-methoxy group can influence the accessibility of the carbonyl carbon to incoming nucleophiles.

Nucleophile (Reagent)Expected ProductReaction Type
Grignard Reagents (R-MgX)Tertiary AlcoholC-C Bond Formation
Organolithium Reagents (R-Li)Tertiary AlcoholC-C Bond Formation
Cyanide (HCN/KCN)CyanohydrinC-C Bond Formation
Hydride (NaBH₄, LiAlH₄)Secondary AlcoholReduction
Amines (RNH₂)Imine (Schiff Base)C-N Bond Formation

This table provides a summary of potential nucleophilic addition reactions at the carbonyl group.

Reduction Reactions of the Ketone (e.g., Hydrogenation to Alcohols)

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3,5-dichlorophenyl)-2-methoxyethanol. This transformation is a cornerstone of organic synthesis and can be achieved through various methods, including catalytic hydrogenation and the use of hydride-based reducing agents.

Catalytic hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. Asymmetric hydrogenation, utilizing chiral catalysts, has become a powerful tool for producing enantiomerically enriched alcohols from prochiral ketones. nih.gov Ruthenium complexes, in particular, have shown high efficiency and enantioselectivity in the hydrogenation of ketones. nih.gov

The reduction of the carbonyl group in this compound creates a new chiral center at the carbonyl carbon. In the absence of a chiral influence, the reaction will produce a racemic mixture of the two possible enantiomers of the alcohol product. However, the presence of the existing α-methoxy group can lead to diastereoselectivity if the α-carbon is also chiral or if the reaction proceeds under substrate control.

The development of chiral catalysts allows for highly enantioselective and diastereoselective reductions. For α-substituted ketones, ruthenium catalysts containing chiral diphosphine and diamine ligands have demonstrated the ability to produce alcohols with high levels of stereocontrol. nih.gov The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of a starting material into a single enantiomer of the product with a theoretical yield of 100%. nih.gov This process is particularly effective for compounds like α-substituted ketones where the stereocenter is prone to racemization under the reaction conditions.

For this compound, if the α-carbon bearing the methoxy (B1213986) group is a stereocenter, DKR could be a viable strategy. The process involves the use of a chiral catalyst that hydrogenates one enantiomer of the ketone much faster than the other. Simultaneously, the slower-reacting enantiomer is continuously racemized in situ. The success of DKR relies on the facile interconversion of the two enantiomers, often through an enol or enolate intermediate. nih.gov Asymmetric transfer hydrogenation using chiral ruthenium catalysts has been successfully applied to the DKR of α-alkoxy-β-ketophosphonates, a class of compounds structurally related to the target molecule. acs.org This suggests that similar strategies could be applicable to this compound. acs.orgthieme-connect.com

Reduction MethodReagents/CatalystStereochemical Outcome
Hydride ReductionNaBH₄ or LiAlH₄Racemic mixture of the alcohol
Asymmetric HydrogenationH₂, Chiral Ru-catalystEnantiomerically enriched alcohol
Asymmetric Transfer Hydrogenation (DKR)HCOOH/NEt₃, Chiral Ru-catalystSingle diastereomer of the alcohol in high enantiomeric excess

This table summarizes various reduction methods and their expected stereochemical outcomes for this compound.

Reactivity of the Chlorinated Aromatic Ring

The 3,5-dichlorophenyl group of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

The two chlorine atoms on the benzene (B151609) ring are deactivating groups, meaning they make the ring less reactive towards electrophiles compared to unsubstituted benzene. quora.comyoutube.comchegg.com This is due to the electron-withdrawing inductive effect of the electronegative chlorine atoms. However, they are also ortho-, para-directors because of the electron-donating resonance effect of their lone pairs. quora.comyoutube.comchegg.com

In this compound, the two chlorine atoms are in a meta relationship to each other. The acetyl group (-COCH₂OCH₃) is also a deactivating, meta-directing group. Therefore, all three substituents deactivate the ring towards electrophilic attack. The directing effects of the substituents will determine the position of any incoming electrophile. The chlorine atoms direct ortho and para to their own positions. The acetyl group directs to the meta positions.

The positions ortho to one chlorine and para to the other (C4 and C6) are sterically hindered. The position ortho to both chlorines (C2) is the most likely site for substitution, as it is meta to the deactivating acetyl group.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-(2-Nitro-3,5-dichlorophenyl)-2-methoxyethanone
Halogenation (Bromination)Br₂, FeBr₃1-(2-Bromo-3,5-dichlorophenyl)-2-methoxyethanone
SulfonationFuming H₂SO₄2-(2-Methoxyacetyl)-4,6-dichlorobenzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Reaction is unlikely due to the strongly deactivated ring
Friedel-Crafts AcylationR-COCl, AlCl₃Reaction is unlikely due to the strongly deactivated ring

This table outlines common electrophilic aromatic substitution reactions and the predicted major products for this compound.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atoms

The chlorine atoms attached to the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. Aromatic rings are typically electron-rich and thus resist attack by nucleophiles. wikipedia.org For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms). wikipedia.orgchemistrysteps.comlibretexts.orgpressbooks.pub These groups deactivate the ring for electrophilic substitution but activate it for nucleophilic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgpressbooks.pub

In the case of this compound, the carbonyl group (C=O) of the methoxyethanone substituent does have an electron-withdrawing effect. However, it is located meta to the chlorine atoms. This meta-positioning prevents the carbonyl group from effectively stabilizing the negative charge of the Meisenheimer complex through resonance, which is a critical factor for facilitating the SNAr reaction. While the inductive effect of the carbonyl group does reduce electron density at the meta positions to some extent, it is generally insufficient to promote nucleophilic aromatic substitution under mild conditions. libretexts.org

Therefore, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts, would likely be required to induce nucleophilic displacement of the chlorine atoms in this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The chlorine atoms on the phenyl ring of this compound present opportunities for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecules. numberanalytics.com Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advancements in catalyst design, particularly the development of electron-rich, sterically hindered phosphine (B1218219) ligands, have enabled their efficient use in a range of coupling processes. tandfonline.comuwindsor.ca

One of the most prominent examples is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. uwindsor.ca For this compound, a potential Suzuki-Miyaura reaction could involve coupling with an arylboronic acid to form a biaryl structure. The general catalytic cycle for such a reaction involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Other important palladium-catalyzed cross-coupling reactions applicable to aryl chlorides like this compound include:

Heck Reaction: Coupling with an alkene. tandfonline.com

Sonogashira Coupling: Reaction with a terminal alkyne, typically requiring a copper co-catalyst. tandfonline.com

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

Hiyama Coupling: Reaction with an organosilane. nih.gov

The success of these reactions with this compound would be highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of the ketone and α-methoxy group could potentially influence the reaction by coordinating with the metal center, although these functional groups are generally tolerated in many cross-coupling protocols. mit.eduacs.org

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura R-B(OH)₂ C-C Pd(0) / Phosphine Ligand + Base
Heck Alkene C-C Pd(0) / Phosphine Ligand + Base
Sonogashira Alkyne C-C Pd(0) / Cu(I) + Base
Buchwald-Hartwig R₂NH C-N Pd(0) / Phosphine Ligand + Base
Hiyama R-Si(OR')₃ C-C Pd(OAc)₂ / Ligand + Activator

Reactivity of the α-Methoxy Group and the α-Carbon Center

Further α-Functionalization Reactions (e.g., α-Aminomethylation)

The α-carbon of this compound is activated by the adjacent carbonyl group, making the α-proton acidic and enabling the formation of an enol or enolate intermediate. ncert.nic.in This allows for a variety of α-functionalization reactions, where a new substituent is introduced at this position. nih.govspringernature.comresearchgate.net

A classic example of such a reaction is the Mannich reaction , which is a three-component condensation that results in α-aminomethylation. adichemistry.comwikipedia.orgppor.azoarjbp.com In this reaction, an enolizable carbonyl compound (the ketone), a primary or secondary amine (or ammonia), and a non-enolizable aldehyde (typically formaldehyde) react to form a β-amino-carbonyl compound, also known as a Mannich base. adichemistry.comwikipedia.orgoarjbp.com

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde (B43269). adichemistry.comwikipedia.org The ketone, under acidic or basic conditions, tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the final product. adichemistry.comwikipedia.org For this compound, this would result in the introduction of an aminomethyl group at the α-carbon.

Beyond the Mannich reaction, other α-functionalization strategies could be employed, leveraging the nucleophilic character of the enolate formed from this compound. These include reactions with various electrophiles to introduce alkyl, acyl, or other functional groups. However, the presence of the α-methoxy group may influence the course and stereochemical outcome of these reactions. nih.govspringernature.com

Influence of the Methoxy Substituent on Carbonyl and α-Carbon Reactivity and Selectivity

The α-methoxy group in this compound exerts a significant influence on the reactivity of both the adjacent carbonyl group and the α-carbon center through a combination of inductive and steric effects.

Stereoselectivity: The presence of the α-methoxy group can also play a crucial role in directing the stereochemical outcome of nucleophilic additions to the carbonyl group and reactions at the α-carbon. In acyclic systems, the preferred conformation of the α-methoxy ketone can lead to diastereoselective reactions. nih.gov For example, chelation control models can sometimes be invoked, where a nucleophilic reagent coordinates to both the carbonyl oxygen and the methoxy oxygen, leading to attack from a specific face of the molecule. Alternatively, non-chelation models like the Felkin-Anh model, which consider steric and electronic effects, can be used to predict the stereochemical outcome. The stereoselectivity of reactions involving α-methoxy ketones can be highly dependent on the reaction conditions and the nature of the nucleophile. nih.govnih.gov

Table 2: Influence of the α-Methoxy Group

Property Effect Rationale
Carbonyl Reactivity Generally Increased Dominant electron-withdrawing inductive effect of the oxygen atom enhances the electrophilicity of the carbonyl carbon.
α-Carbon Acidity Increased The inductive effect of the methoxy group helps to stabilize the negative charge of the conjugate base (enolate).
Stereoselectivity High Potential The methoxy group can direct incoming nucleophiles through chelation or non-chelation control models, leading to diastereoselective product formation.

Advanced Mechanistic Investigations

Identification and Characterization of Radical Intermediates

The carbonyl group of this compound can undergo single-electron reduction to form a ketyl radical (or radical anion). rsc.org These radical intermediates are key species in various photochemical and electron-transfer reactions. One of the primary photochemical processes for ketones is the Norrish Type I cleavage , which involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation. researchgate.netlibretexts.org

For this compound, Norrish Type I cleavage could proceed via two pathways:

Cleavage of the bond between the carbonyl carbon and the 3,5-dichlorophenyl group, yielding a 3,5-dichlorobenzoyl radical and a methoxymethyl radical.

Cleavage of the bond between the carbonyl carbon and the α-carbon, yielding a 3,5-dichlorophenylacetyl radical and a methoxy radical.

The efficiency and pathway of this cleavage can be influenced by the nature of the excited state (n,π* or π,π*) and the stability of the resulting radicals. researchgate.netcore.ac.uk The presence of the methoxy group can stabilize an adjacent radical center, potentially influencing the preferred cleavage pathway. researchgate.net

The direct detection and characterization of these transient radical species are challenging. Electron Spin Resonance (ESR) spectroscopy (also known as Electron Paramagnetic Resonance, EPR) is a powerful technique for studying species with unpaired electrons, such as radicals. ethernet.edu.etlibretexts.org ESR spectra can provide information about the structure and electronic environment of the radical.

Another common method for detecting short-lived radicals is spin trapping . This technique involves reacting the transient radical with a "spin trap" molecule (e.g., a nitrone or a nitroso compound) to form a more stable radical adduct. ncsu.edu This persistent radical adduct can then be more easily studied by ESR or other spectroscopic methods, such as ³¹P NMR if a phosphorus-containing spin trap is used, allowing for the identification of the original transient radical. ncsu.edu

Analysis of Reaction Transition States and Energy Profiles

The stereochemical outcome and reaction kinetics of transformations involving this compound are largely governed by the transition states of the reaction pathway. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing these transient structures and their corresponding energy profiles. acs.orgresearchgate.net Such analyses provide a molecular-level understanding of how factors like catalyst structure and substrate conformation influence the reaction's stereoselectivity.

A key reaction for this class of α-methoxy ketones is the asymmetric transfer hydrogenation of the carbonyl group to produce a chiral alcohol. acs.orgnih.gov In these reactions, the catalyst and substrate form diastereomeric transition state complexes, each leading to a different enantiomer of the product. The enantiomeric excess observed experimentally is a direct consequence of the energy difference (ΔΔG‡) between these competing transition states.

For the reduction of α-methoxy ketones catalyzed by ruthenium complexes, a concerted, six-membered transition state is often proposed. nih.gov This model helps to rationalize the observed enantioselectivity. DFT calculations can map the potential energy surface for the hydride transfer step, identifying the specific geometries and energies of the transition states leading to the (R) and (S) alcohol products. The transition state with the lower activation energy will be the favored pathway, resulting in the major enantiomer.

The following table presents illustrative data from a hypothetical DFT study on the asymmetric reduction of this compound, showcasing how energy profiles determine product distribution.

Transition StateRelative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)Corresponding Product Enantiomer
TS-R14.5(R)-1-(3,5-dichlorophenyl)-2-methoxyethanol
TS-S16.9(S)-1-(3,5-dichlorophenyl)-2-methoxyethanol

Note: The data in this table is representative and serves to illustrate typical energy differences found in computational analyses of such enantioselective reactions.

The energy difference of 2.4 kcal/mol between the two transition states in this example would lead to the preferential formation of the (R)-enantiomer. These computational studies are crucial for understanding the origins of stereoselectivity and for the rational design of more efficient and selective catalysts. acs.org

Mechanistic Role of Catalysts and Additives in Chemical Transformations

Catalysts and additives are fundamental to controlling the chemical transformations of this compound, particularly in asymmetric synthesis. wikipedia.org Chiral transition metal complexes are widely used to achieve high enantioselectivity in the reduction of the ketone functionality. nih.gov

Ruthenium(II)-based complexes, such as those of the Noyori-Ikariya type, are highly effective for the asymmetric transfer hydrogenation of α-heteroatom-substituted ketones. acs.org A typical catalyst system involves a ruthenium precursor, a chiral ligand, and a hydrogen source. The mechanism is generally understood to proceed through an outer-sphere pathway involving a metal-ligand bifunctional transition state.

The catalytic cycle typically involves the following key steps:

Activation: The pre-catalyst, for example, [RuCl(p-cymene)((S,S)-Ts-DPEN)], is activated by a base to form the active ruthenium-hydride species.

Coordination and Transfer: The ketone substrate interacts with the active catalyst. The transfer of a hydride from the ruthenium center to the carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen occurs simultaneously through a highly organized, six-membered pericyclic transition state. nih.gov

Product Release and Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated to participate in the next cycle.

Additives play crucial roles in this cycle. A mixture of formic acid and triethylamine (B128534) (FA/TEA) is commonly used as the hydrogen source. wikipedia.org Triethylamine also functions as a base to facilitate the formation of the active catalyst and neutralize the formic acid. The choice and concentration of these additives can significantly influence reaction rates and selectivity.

The components of a representative catalytic system and their specific mechanistic roles are detailed in the table below.

ComponentTypeMechanistic Role
[RuCl₂(p-cymene)]₂Pre-catalystSource of the catalytically active Ru(II) species.
(1S,2S)-TsDPENChiral LigandCreates a chiral environment around the metal, directing the stereochemical outcome of the hydrogenation.
Formic Acid (HCO₂H)Hydrogen SourceProvides the hydride (via decomposition to H₂ and CO₂) or acts as a proton/hydride donor in transfer hydrogenation. wikipedia.org
Triethylamine (Et₃N)Base/AdditiveActs as a base to generate the active Ru-H species and neutralizes acids. wikipedia.org

Understanding these mechanistic roles is essential for optimizing reaction conditions to achieve high yields and enantioselectivities in the synthesis of valuable chiral building blocks from this compound.

Computational and Theoretical Chemistry Studies of 1 3,5 Chlorophenyl 2 Methoxyethanone

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are fundamental to its physical and chemical properties. Computational methods offer a window into these aspects of 1-(3,5-Chlorophenyl)-2-methoxyethanone.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules. nih.gov For this compound, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine the most stable arrangement of its atoms. mdpi.comresearchgate.net This process of geometry optimization minimizes the energy of the molecule to find its most stable conformation, providing detailed information on bond lengths, bond angles, and dihedral angles.

The optimization of the molecular structure is crucial as these geometric parameters are in good agreement with experimental data when available. nih.gov The resulting optimized structure serves as the foundation for further computational analysis, including vibrational frequency calculations and the prediction of spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-Cl~1.74 Å
C-O (methoxy)~1.36 Å
O-CH3~1.43 Å
Bond AngleC-C=O~120°
Cl-C-C~120°
Dihedral AnglePhenyl ring - C=OVaries with conformation

Note: These values are representative and based on computational studies of similar substituted aromatic ketones.

Ab Initio Molecular Orbital Calculations for Conformational Preferences

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, are instrumental in exploring the conformational preferences of molecules. For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the methoxy-methyl group, gives rise to different conformers.

These calculations can map the potential energy surface of the molecule as a function of these rotational angles. The results would likely indicate a preference for a conformation where the bulky 3,5-dichlorophenyl group and the methoxy (B1213986) group are positioned to minimize steric hindrance. The planarity or non-planarity of the molecule, influenced by the electronic and steric effects of the substituents, can be determined, which has significant implications for its reactivity and intermolecular interactions. scielo.br

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com By simulating the motion of the atoms in this compound, it is possible to explore its conformational landscape and understand how it interacts with its environment, such as a solvent. mdpi.com

An MD simulation would reveal the accessible conformations of the molecule at a given temperature and how it transitions between them. Furthermore, by including solvent molecules in the simulation, the specific interactions between the solute and solvent can be investigated, providing insights into its solubility and the influence of the solvent on its conformational equilibrium. The formation and dynamics of the solvation shell around the molecule can be visualized and analyzed.

Studies on Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding, Dispersion Interactions)

The conformation of this compound is also influenced by various intramolecular interactions. While this molecule lacks a traditional hydrogen bond donor, weak intramolecular interactions can still play a role in stabilizing certain conformations. For instance, weak hydrogen bonds between a chlorine atom and a hydrogen atom on the methoxy group, or between the carbonyl oxygen and an aromatic hydrogen, could be investigated.

Electronic Structure and Chemical Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational chemistry provides valuable descriptors of the electronic structure that can be used to predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the 3,5-dichlorophenyl ring, while the LUMO is likely to be centered on the carbonyl group. This distribution suggests that the phenyl ring acts as the primary electron donor, while the carbonyl group is the primary electron acceptor in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Ketones

Molecule TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Substituted Acetophenone (B1666503)-6.0 to -7.0-1.5 to -2.54.0 to 5.0
Dichlorophenyl Ketone-6.5 to -7.5-2.0 to -3.04.0 to 5.0

Note: These values are illustrative and derived from computational studies on similar classes of compounds.

The analysis of these electronic descriptors provides a theoretical framework for understanding and predicting the chemical behavior of this compound, guiding further experimental investigations into its reactivity and potential applications.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface would be characterized by distinct regions of positive and negative potential.

Negative Regions (Nucleophilic Sites): The most negative electrostatic potential, typically colored red, is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This indicates that the carbonyl oxygen is the primary site for electrophilic attack. A secondary, less intense negative region would be associated with the methoxy oxygen atom.

Positive Regions (Electrophilic Sites): Regions of positive electrostatic potential, usually colored blue, are anticipated around the hydrogen atoms of the methoxy group and the phenyl ring. The area around the carbon atom of the carbonyl group would also exhibit a degree of positive potential, making it susceptible to nucleophilic attack.

Neutral and Halogen Regions: The carbon atoms of the phenyl ring and the chlorine atoms will exhibit intermediate potentials. While halogens are electronegative, the concept of a "sigma-hole" can create a region of positive potential on the outermost portion of the halogen atom, which can influence intermolecular interactions.

The analysis of MEP maps provides crucial insights into how the molecule interacts with other chemical species, a fundamental aspect of understanding its chemical behavior. rsc.orgchemrxiv.org

Mulliken Atomic Charge Distribution Analysis

In the case of this compound, the charge distribution can be inferred from analyses of similar structures like substituted acetophenones. researchgate.net The electronegative atoms are expected to carry negative charges, while the atoms they are bonded to will carry corresponding positive charges.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in an Analogous System (3',5'-Dichloroacetophenone) Note: These are representative values based on calculations of analogous compounds and general chemical principles. The actual values for this compound would be further influenced by the methoxy group.

AtomPredicted Mulliken Charge (a.u.)
Carbonyl Oxygen (O)-0.5 to -0.6
Carbonyl Carbon (C=O)+0.4 to +0.5
Phenyl Carbon (bonded to C=O)+0.1 to +0.2
Chlorine (Cl)-0.1 to -0.2
Phenyl Carbon (bonded to Cl)+0.1 to +0.2

The analysis would show a significant polarization of the carbonyl bond, with the oxygen atom being a strong electron acceptor. The chlorine atoms withdraw electron density from the phenyl ring, influencing the ring's reactivity.

Dipole Moment Calculations and their Conformational Dependence

The primary sources of conformational flexibility in this molecule are the rotations around two key single bonds:

The bond between the phenyl ring and the carbonyl carbon.

The bond between the carbonyl carbon and the methoxy-substituted carbon.

Computational studies on similar substituted aromatic ketones involve performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of these rotating bonds. researchgate.net This analysis reveals the lowest energy (most stable) conformations. For instance, the relative orientation of the carbonyl group with respect to the dichlorophenyl ring can exist in planar or non-planar arrangements. The observed dipole moment is a weighted average of the dipole moments of all populated conformers at a given temperature. nih.gov The presence of the polar C=O, C-Cl, and C-O bonds ensures that the molecule is polar, but the exact value of the dipole moment will vary significantly between different conformers.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. benasque.orgcecam.org It is widely used to predict UV-visible absorption spectra by calculating vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. github.ioescholarship.org

For an aromatic ketone like this compound, the primary electronic transitions are expected to be:

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (n), primarily located on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. These transitions are typically weak and occur at longer wavelengths.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths.

TD-DFT calculations can provide detailed information about these transitions, as shown in the hypothetical data table below, which is based on typical results for similar molecules. researchgate.net

Table 2: Hypothetical TD-DFT Results for the Lowest Energy Electronic Transitions Note: These values are illustrative and based on general expectations for aromatic ketones.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.9 - 4.2295 - 3180.01 - 0.05n → π* (HOMO → LUMO)
S₀ → S₂4.5 - 4.8258 - 2750.20 - 0.40π → π* (HOMO-1 → LUMO)
S₀ → S₃5.0 - 5.3234 - 2480.10 - 0.30π → π* (HOMO → LUMO+1)

Here, HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital. Such calculations are crucial for understanding the photophysical properties of the molecule.

Thermochemical and Kinetic Studies (Relevant for Analogous Systems and Potential Pathways)

Calculation of Enthalpies of Formation and Bond Dissociation Energies

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org It can be calculated using high-level computational methods and is essential for determining the enthalpies of reactions. nih.gov

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. wikipedia.org BDE values are critical for predicting the reactivity of a molecule and understanding reaction mechanisms, as weaker bonds are more likely to break. ucsb.edu For this compound, BDEs can be computationally estimated for its various bonds.

Table 3: Estimated Bond Dissociation Energies (BDEs) for Key Bonds Note: These are typical values for the given bond types in similar chemical environments, derived from literature on analogous compounds. researchgate.netcengage.com

BondEstimated BDE (kJ/mol)
C(phenyl)—Cl390 - 410
C(phenyl)—C(carbonyl)400 - 420
C(carbonyl)—C(α)330 - 350
C(α)—H380 - 400
C(α)—O350 - 370
O—CH₃340 - 360

These values indicate that the C-C bond adjacent to the carbonyl group is likely one of the weaker bonds in the core structure, making it a potential site for fragmentation or reaction.

Reaction Path Exploration and Energy Barrier Determination

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy (energy barrier) of the reaction.

A relevant reaction for acetophenone derivatives is α-functionalization, such as α-bromination. researchgate.net The mechanism for such a reaction can be studied computationally. For this compound, a potential reaction pathway could involve the deprotonation of the α-carbon (the carbon between the carbonyl and methoxy groups) to form an enolate, followed by an attack on an electrophile.

A computational study would proceed as follows:

Geometry Optimization: The structures of the reactant, the enolate intermediate, the transition state, and the product are fully optimized.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactant, intermediate, and product are energy minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Energy Calculation: The energies of all species are calculated to determine the reaction enthalpy and the activation energy barrier.

The height of this energy barrier is a critical factor in determining the rate of the reaction. While specific values are not available for this exact molecule, computational studies on the reactions of analogous ketones provide the framework for understanding its potential reactivity and the energetic landscape of its chemical transformations. d-nb.info

Application of Transition State Theory (TST) for Reaction Rate Constants

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. It postulates a quasi-equilibrium between the reactants and an activated complex (the transition state), which is a specific molecular configuration along the reaction coordinate with the highest potential energy. The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form the products.

A comprehensive search of scientific literature reveals a lack of specific studies applying Transition State Theory to calculate the reaction rate constants for reactions involving this compound. While TST is a widely used theoretical tool in computational chemistry to investigate reaction mechanisms and kinetics for a vast array of organic molecules, dedicated research on this particular compound's reaction rates via TST appears to be unavailable in published literature. Therefore, no detailed research findings or data tables on its activation energies, enthalpies, or entropies of activation derived from TST calculations can be presented.

Chemoinformatics and Predictive Modeling (Excluding QSAR for biological properties)

Chemoinformatics involves the use of computational methods to analyze chemical information, enabling the prediction of various molecular properties and behaviors. Predictive modeling, a key aspect of chemoinformatics, employs statistical and machine learning algorithms to develop models that can estimate physicochemical properties, spectroscopic data, and other characteristics directly from a compound's molecular structure, thereby avoiding the need for extensive experimental work. These models are crucial for chemical screening, environmental fate prediction, and materials science.

Despite the broad applicability of chemoinformatics and predictive modeling in chemical research, specific studies focused on this compound are not found in the available scientific literature. Consequently, there are no published predictive models or associated datasets specifically developed or validated for this compound's physicochemical properties (such as solubility, boiling point, or vapor pressure) or other non-biological characteristics. As a result, detailed research findings and interactive data tables from chemoinformatic studies dedicated to this compound cannot be provided.

Applications and Utility in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Molecules

The strategic placement of functional groups in 1-(3,5-dichlorophenyl)-2-methoxyethanone makes it an ideal starting point for constructing a diverse array of more complex molecules, including various heterocyclic systems and chiral compounds.

Precursor in the Synthesis of Substituted Pyrazole (B372694) and Chalcone (B49325) Derivatives

A cornerstone of synthetic organic chemistry, the Claisen-Schmidt condensation, facilitates the formation of chalcones (α,β-unsaturated ketones) by reacting a ketone with an aromatic aldehyde. wikipedia.orgnumberanalytics.combyjus.com While direct examples involving 1-(3,5-dichlorophenyl)-2-methoxyethanone are not extensively documented, the general mechanism is applicable to ketones with α-hydrogens. wikipedia.org The reaction proceeds via the base-catalyzed formation of an enolate from the ketone, which then attacks the aldehyde. For 1-(3,5-dichlorophenyl)-2-methoxyethanone, the presence of the α-methoxy group could influence enolate formation, but the methylene (B1212753) protons are sufficiently acidic to participate in the condensation.

Once formed, these chalcone intermediates are pivotal for synthesizing pyrazole derivatives. The reaction of an α,β-unsaturated carbonyl system with hydrazine (B178648) derivatives leads to a cyclization reaction, forming the five-membered pyrazole or pyrazoline ring. This two-step sequence, starting from an acetophenone (B1666503) derivative like 1-(3,5-dichlorophenyl)-2-methoxyethanone, offers a reliable pathway to highly substituted pyrazoles, which are prevalent scaffolds in medicinal chemistry.

ReactionReactant 1Reactant 2Product Class
Claisen-Schmidt Condensation 1-(3,5-Dichlorophenyl)-2-methoxyethanoneAromatic AldehydeChalcone
Pyrazole Synthesis Chalcone IntermediateHydrazine DerivativePyrazole

Intermediate for the Stereoselective Synthesis of Chiral Alcohols

The prochiral nature of the carbonyl group in 1-(3,5-dichlorophenyl)-2-methoxyethanone makes it an excellent substrate for stereoselective reduction to form chiral alcohols. The resulting product, (R)- or (S)-1-(3,5-dichlorophenyl)-2-methoxyethanol, is a valuable chiral building block for pharmaceuticals and other fine chemicals.

This transformation is commonly achieved using biocatalysis, employing alcohol dehydrogenases (ADHs) or whole-cell systems like Saccharomyces cerevisiae (baker's yeast). researchgate.net These enzymatic systems can deliver high enantioselectivity under mild reaction conditions. Studies on analogous compounds, such as various chloroacetophenones, have demonstrated the efficacy of yeast-mediated reductions, indicating a high potential for this methodology to be applied to 1-(3,5-dichlorophenyl)-2-methoxyethanone. acs.org

Table of Analogous Ketone Reductions:

Substrate Reducing Agent Product Stereoselectivity
Acetophenone Enantiocomplementary ADHs (R/S)-1-Phenylethanol High (enantiopure)

Scaffold for the Construction of Heterocyclic Systems (e.g., Triazolethiones, Benzodiazepines)

The reactivity of the ketone functionality allows 1-(3,5-dichlorophenyl)-2-methoxyethanone to serve as a versatile scaffold for constructing more complex heterocyclic systems.

Benzodiazepines: These seven-membered heterocyclic compounds can be synthesized through the condensation of an o-phenylenediamine (B120857) with a ketone. nih.govijtsrd.comnewschool.edu The reaction of 1-(3,5-dichlorophenyl)-2-methoxyethanone with a substituted o-phenylenediamine, typically under acidic catalysis, would lead to the formation of a 1,5-benzodiazepine derivative bearing the 3,5-dichlorophenyl and methoxymethyl substituents. This approach is a direct and efficient method for accessing this important class of compounds. nih.gov

Triazolethiones: The synthesis of 1,2,4-triazole-3-thione rings often involves the cyclization of thiosemicarbazide (B42300) derivatives. One common pathway is the reaction of an α-haloketone with thiosemicarbazide. While 1-(3,5-dichlorophenyl)-2-methoxyethanone is an α-methoxy ketone, it can be a precursor to the corresponding α-haloketone. Alternatively, direct condensation methodologies with thiocarbohydrazide (B147625) could provide a pathway to triazolethiones, leveraging the ketone as the key electrophilic site for ring formation.

Role in the Synthesis of α-Ketoacetals and Other Functionalized Ketones

While 1-(3,5-dichlorophenyl)-2-methoxyethanone is itself an α-functionalized ketone (an α-methoxy ketone), it can also be a precursor to other valuable ketone derivatives. The α-position can be a site for further chemical modification. For instance, methods for the α-acetoxylation of ketones are well-established and could potentially be applied to displace the methoxy (B1213986) group or functionalize the molecule further, leading to α-hydroxy or α-acetoxy ketones. These derivatives are important intermediates in their own right, serving as precursors for a variety of synthetic transformations.

Development of New Synthetic Methodologies

Beyond its role as a building block, 1-(3,5-dichlorophenyl)-2-methoxyethanone is a valuable substrate for exploring and refining modern synthetic reactions, particularly in the field of C-H functionalization.

Substrate in the Exploration and Development of C-H Functionalization Reactions

Transition-metal-catalyzed direct C-H functionalization has become a powerful tool for creating C-C and C-X bonds without the need for pre-functionalized starting materials. The carbonyl group of an aromatic ketone is a well-known directing group for the activation of C-H bonds at the ortho position of the aromatic ring. rsc.org

In 1-(3,5-dichlorophenyl)-2-methoxyethanone, the ketone moiety can direct a metal catalyst (such as palladium, rhodium, or ruthenium) to activate the C-H bonds at the C2 and C6 positions of the dichlorophenyl ring. This allows for the selective introduction of various functional groups, including alkyl, aryl, or heteroatom-containing moieties, at these positions. The presence of the chloro-substituents at the meta positions may exert electronic effects that influence the reactivity and efficiency of the C-H activation step. The study of substrates like this is crucial for understanding the scope and limitations of ketone-directed C-H functionalization reactions.

Use in Catalytic Asymmetric Synthesis for Stereocontrol

The prochiral nature of 1-(3,5-dichlorophenyl)-2-methoxyethanone, arising from the ketone functional group, presents a valuable opportunity for stereocontrol in advanced organic synthesis. The strategic reduction of the carbonyl group can yield a chiral alcohol, a structural motif frequently encountered in biologically active molecules and complex natural products. While specific studies focusing exclusively on the catalytic asymmetric reduction of 1-(3,5-dichlorophenyl)-2-methoxyethanone are not extensively documented in peer-reviewed literature, the principles of stereoselective ketone reduction using chiral catalysts are well-established and can be extrapolated to this substrate.

The primary approach for achieving stereocontrol in the reduction of this α-methoxy ketone would involve the use of chiral catalysts that facilitate the enantioselective transfer of a hydride to the carbonyl carbon. These catalysts typically consist of a metal center, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. The ligand's specific geometry creates a chiral environment around the metal, which in turn directs the approach of the reducing agent and the substrate, favoring the formation of one enantiomer of the resulting alcohol over the other.

Several catalytic systems are renowned for their efficacy in the asymmetric reduction of ketones. For instance, catalysts derived from chiral diamines and amino alcohols, such as those used in Noyori's asymmetric hydrogenation, have demonstrated broad applicability and high enantioselectivity for a variety of ketone substrates. The 3,5-dichloro substitution on the phenyl ring of 1-(3,5-dichlorophenyl)-2-methoxyethanone would exert both steric and electronic influences on the catalytic process. The chloro groups are electron-withdrawing, which can enhance the reactivity of the carbonyl group. Sterically, their presence may influence the binding orientation of the substrate to the chiral catalyst, which is a critical factor in achieving high levels of stereoselectivity.

Another powerful strategy for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts, as pioneered by Corey, Bakshi, and Shibata (CBS). These catalysts, typically used with borane (B79455) as the reducing agent, have proven highly effective for the enantioselective reduction of a wide array of ketones. The methoxy group at the α-position of 1-(3,5-dichlorophenyl)-2-methoxyethanone could potentially act as a coordinating group with the catalyst, further influencing the stereochemical outcome of the reduction.

The successful application of these catalytic asymmetric methods to 1-(3,5-dichlorophenyl)-2-methoxyethanone would provide a direct route to enantiomerically enriched 1-(3,5-dichlorophenyl)-2-methoxyethanol. This chiral alcohol could then serve as a versatile building block for the synthesis of more complex chiral molecules.

Catalytic SystemChiral Ligand/Catalyst TypePotential Advantages for Stereocontrol
Asymmetric HydrogenationChiral diamines, amino alcohols (e.g., with Ru, Rh, Ir)High enantioselectivity, broad substrate scope.
Asymmetric Transfer HydrogenationChiral ligands with a metal catalyst (e.g., Ru-TsDPEN)Milder reaction conditions, operational simplicity.
Chiral Oxazaborolidine Catalysis (CBS Reduction)Chiral oxazaborolidine catalysts with boraneHigh enantioselectivity, potential for coordination with the α-methoxy group.

Ligand Design and Coordination Chemistry (Based on structural motifs)

The structural framework of 1-(3,5-dichlorophenyl)-2-methoxyethanone offers several intriguing possibilities for its application in ligand design and coordination chemistry. While this specific compound may not be directly employed as a ligand, its derivatives can be envisioned as precursors to novel ligands with unique electronic and steric properties. The 3,5-dichlorophenyl motif is a key feature that can be exploited in the design of ligands for various catalytic applications.

One potential avenue for ligand synthesis involves the modification of the ketone functionality. For example, condensation of the ketone with a chiral diamine could lead to the formation of a chiral Schiff base ligand. The resulting ligand would possess a bidentate N,N-coordination site, and the stereochemical information from the chiral diamine would be incorporated into the ligand's structure. The 3,5-dichlorophenyl group would be positioned in proximity to the metal center upon coordination, where its electronic and steric properties could influence the catalytic activity and selectivity of the resulting metal complex. The electron-withdrawing nature of the chloro substituents could modulate the electron density at the metal center, which is a critical parameter in many catalytic cycles.

Furthermore, the methoxy group offers a handle for further functionalization. Ether cleavage followed by introduction of other donor groups could lead to the synthesis of multidentate ligands. For instance, replacement of the methoxy group with a phosphine (B1218219) or a pyridine (B92270) moiety could generate ligands with P,O or N,O donor sets. The combination of a hard oxygen or nitrogen donor with a soft phosphine donor can lead to hemilabile ligands, which are of significant interest in catalysis due to their ability to transiently open a coordination site during a catalytic reaction.

The 3,5-dichlorophenyl group itself can participate in non-covalent interactions within the coordination sphere. The chlorine atoms can engage in halogen bonding, which is increasingly recognized as a significant interaction in supramolecular chemistry and catalyst design. These interactions could help to pre-organize the substrate in the vicinity of the metal center, thereby enhancing reaction rates and selectivities.

In the broader context of coordination chemistry, metal complexes featuring ligands derived from the 1-(3,5-dichlorophenyl)ethanone structural motif could exhibit interesting photophysical or electrochemical properties. The electronic communication between the dichlorophenyl ring and the metal center, mediated by the rest of the ligand framework, could be tuned by systematic variations of the ligand structure.

Ligand TypeSynthetic PrecursorPotential Coordination ModesKey Structural Features
Chiral Schiff Base1-(3,5-dichlorophenyl)-2-methoxyethanone + Chiral DiamineBidentate (N,N)3,5-Dichlorophenyl group, Chiral backbone
Hemilabile P,O LigandDerivative with phosphine and ether/alkoxy groupBidentate (P,O)Hemilability, 3,5-Dichlorophenyl group
N,O-Donor LigandDerivative with a nitrogen-containing heterocycleBidentate (N,O)Tunable electronics, 3,5-Dichlorophenyl group

Advanced Characterization Methodologies for 1 3,5 Chlorophenyl 2 Methoxyethanone Focus on Techniques, Not Specific Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of 1-(3,5-dichlorophenyl)-2-methoxyethanone is used to identify the number and type of hydrogen atoms present. The spectrum would be expected to show three distinct signals corresponding to the three different proton environments in the molecule: the aromatic protons on the dichlorophenyl ring, the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl and methoxy (B1213986) groups, and the methyl (-CH₃) protons of the methoxy group.

Aromatic Protons: The 3,5-disubstituted pattern of the chlorine atoms on the phenyl ring results in two chemically equivalent protons at positions 2 and 6, and one unique proton at position 4. This would typically lead to two signals in the aromatic region (δ 7.0-8.0 ppm). The single proton at C4 would appear as a triplet, and the two protons at C2 and C6 would appear as a doublet. chemicalbook.com

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group and the methoxy group. They are chemically equivalent and would appear as a sharp singlet in the region of δ 4.0-5.0 ppm.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would produce a distinct singlet, typically found further upfield, around δ 3.0-4.0 ppm. docbrown.info

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-(3,5-dichlorophenyl)-2-methoxyethanone would give a separate signal. The spectrum would be expected to show signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, the methylene carbon, and the methoxy carbon.

Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear significantly downfield, typically in the δ 190-200 ppm region.

Aromatic Carbons: The dichlorophenyl ring would show four distinct signals: one for the carbon attached to the carbonyl group (C1), two for the carbons bearing chlorine atoms (C3 and C5), two for the carbons adjacent to the chloro-substituted carbons (C2 and C6), and one for the carbon at the para position (C4).

Methylene Carbon (-CH₂-): The signal for the methylene carbon would be expected in the δ 70-80 ppm range.

Methoxy Carbon (-OCH₃): The methoxy carbon signal would appear upfield, typically around δ 50-60 ppm. researchgate.net

2D NMR Techniques: To confirm the assignments made from ¹H and ¹³C spectra and to establish connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, though for this specific molecule with its isolated spin systems, it would primarily confirm the lack of coupling between the aromatic, methylene, and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals for the -CH₂, -OCH₃, and aromatic C-H groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For instance, it would show correlations between the methylene protons and the carbonyl carbon, the C1 of the aromatic ring, and the methoxy carbon, thereby confirming the core ethanone (B97240) structure and its substituents.

Table 1: Predicted NMR Spectroscopic Data for 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
TechniqueGroupPredicted Chemical Shift (δ, ppm)MultiplicityKey HMBC Correlations
¹H NMRAromatic (H-2, H-6)~7.8DoubletC=O, C-1, C-3/C-5, C-4
Aromatic (H-4)~7.6TripletC-2/C-6
Methylene (-CH₂)~4.7SingletC=O, C-1, -OCH₃
Methoxy (-OCH₃)~3.4Singlet-CH₂-
¹³C NMRCarbonyl (C=O)~195N/AN/A
Aromatic (C-1)~138N/AN/A
Aromatic (C-3, C-5)~135N/AN/A
Aromatic (C-2, C-6)~128N/AN/A
Aromatic (C-4)~127N/AN/A
Methylene (-CH₂)~75N/AN/A
Methoxy (-OCH₃)~59N/AN/A

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. It is particularly useful for identifying polar functional groups. For 1-(3,5-dichlorophenyl)-2-methoxyethanone, the key diagnostic peaks would include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.

C-O Stretch: The ether linkage (C-O-C) of the methoxy group and the C-C-O framework would result in strong stretching vibrations in the fingerprint region, typically between 1250-1050 cm⁻¹. theaic.org

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

Aromatic C-H Stretch: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methylene and methoxy groups would be observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. theaic.org

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear as strong bands in the lower frequency region, typically between 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene (B151609) ring would give a strong, sharp signal, providing information about the substitution pattern. theaic.org

C=O Stretch: The carbonyl stretch is also Raman active, though its intensity can vary.

C-Cl Symmetric Stretch: The symmetric stretching of the two C-Cl bonds would be a prominent feature in the Raman spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into molecular symmetry and conformation. researchgate.netuu.nlresearchgate.net

Table 2: Characteristic Vibrational Frequencies for 1-(3,5-Dichlorophenyl)-2-methoxyethanone.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Weak-Medium
Aliphatic C-H Stretch2950-28502950-2850Medium
Carbonyl (C=O) Stretch1710-16901710-1690Strong (IR), Medium (Raman)
Aromatic C=C Stretch1600-14501600-1450Medium
Ether (C-O) Stretch1250-10501250-1050Strong (IR)
Aromatic Ring BreathingN/A~1000Strong (Raman)
C-Cl Stretch800-600800-600Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental composition and molecular formula. For 1-(3,5-dichlorophenyl)-2-methoxyethanone (C₉H₈Cl₂O₂), HRMS would confirm the molecular weight and distinguish it from other isomers or compounds with the same nominal mass.

Upon ionization (e.g., via Electron Ionization, EI), the molecule undergoes characteristic fragmentation, providing valuable structural information. The resulting mass spectrum displays a molecular ion peak [M]⁺ and several fragment ion peaks. The isotopic pattern of the molecular ion peak would be particularly diagnostic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), showing a characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ pattern with a relative intensity ratio of approximately 9:6:1.

Key fragmentation pathways can be proposed:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon is a common pathway for ketones. This would lead to the formation of the 3,5-dichlorobenzoyl cation, a highly stable acylium ion.

Loss of Methoxy Group: Fragmentation could involve the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) from the side chain.

Cleavage of the Dichlorophenyl Ring: Further fragmentation of the 3,5-dichlorobenzoyl cation could occur, involving the loss of carbon monoxide (CO) to yield a 3,5-dichlorophenyl cation. mdpi.comnih.gov

Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. mdpi.com

X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If 1-(3,5-dichlorophenyl)-2-methoxyethanone can be crystallized, this technique can provide precise information on bond lengths, bond angles, and torsion angles.

The analysis would reveal:

Molecular Conformation: It would establish the preferred conformation of the molecule in the solid state, including the rotational orientation of the methoxy group and the planarity of the ketone moiety relative to the aromatic ring.

Crystal Packing: The technique elucidates how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as C-H···O or C-H···Cl hydrogen bonds, and potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Absolute Stereochemistry: For chiral molecules, X-ray diffraction can determine the absolute configuration, although the title compound is achiral.

Future Research Directions and Perspectives

Exploration of Novel, Green, and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. uniroma1.it Future research concerning 1-(3,5-chlorophenyl)-2-methoxyethanone will likely focus on developing synthetic pathways that align with these principles.

Current synthetic approaches to α-alkoxy ketones often involve the nucleophilic substitution of a corresponding α-haloketone. Traditional methods for producing these α-haloketone precursors can involve toxic and corrosive elemental halogens and may generate significant waste. chemistryviews.org A key future direction is the development of greener halogenation techniques for the precursor, 1-(3,5-dichlorophenyl)ethanone. This includes photocatalytic methods that utilize inorganic salts like nickel chloride as the halogen source and air as the oxidant, thereby avoiding harsh reagents. chemistryviews.org

Furthermore, the exploration of continuous-flow processing for the synthesis of this compound and its precursors could offer substantial advantages over traditional batch methods. Continuous-flow systems can enhance heat transfer, improve safety, and minimize waste, contributing to a more sustainable manufacturing process. uniroma1.it Research into novel catalytic systems, such as supported heteropolyacids, could also lead to highly efficient and reusable catalysts for key synthetic steps, further improving the atom economy and environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Hypothetical Synthetic Strategies
AspectPotential Traditional RouteFuture Green/Sustainable Route
Halogenation Step (Precursor)Direct halogenation with Br2 or Cl2 in organic solvents. mdpi.comPhotocatalytic oxyhalogenation using NiCl2, O2 (from air), and a reusable catalyst. chemistryviews.org
Alkoxylation StepReaction with sodium methoxide (B1231860) in excess methanol (B129727) (solvent and reagent).Phase-transfer catalysis (PTC) in water or solvent-free conditions using catalytic amounts of base. uniroma1.it
Process TypeBatch processing.Continuous-flow synthesis for improved control and reduced waste. uniroma1.it
Key PrincipleEstablished reactivity.High atom economy, reduced waste, enhanced safety, and energy efficiency. researchgate.net

Development of Highly Efficient and Stereoselective Catalytic Transformations

While this compound is achiral, its strategic location as a synthetic intermediate means it can be used to generate chiral molecules of significant interest, particularly in medicinal chemistry. Future research will undoubtedly focus on the development of catalytic methods that can control the stereochemical outcome of its subsequent reactions.

For instance, the asymmetric reduction of the carbonyl group would yield a chiral alcohol, a valuable synthon. The development of novel chiral catalysts, whether based on transition metals or organocatalysis, for this transformation would be a significant advancement. Similarly, stereoselective aldol (B89426) or Mannich reactions initiated at the α-carbon could create multiple stereocenters. Research in this area would involve designing catalysts that can effectively control both diastereoselectivity and enantioselectivity.

Drawing parallels from related α-haloketone chemistry, where chiral ammonium (B1175870) salt ion-pairing catalysts have been successfully used for asymmetric transformations, similar strategies could be adapted for reactions involving the this compound scaffold. nih.gov The goal is to create highly efficient catalytic cycles that operate with low catalyst loadings and high turnover numbers, making the synthesis of complex, enantiomerically pure molecules economically viable.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Future investigations should employ a combination of advanced analytical and computational tools to probe the intricate details of reactions involving this compound.

Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. This allows for detailed kinetic analysis and the identification of transient species that are crucial to the reaction pathway.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool. DFT calculations can be used to model reaction energy profiles, elucidate the structures of transition states, and rationalize the origins of selectivity. mdpi.com For example, computational studies could clarify catalyst-substrate interactions in stereoselective transformations or model the reaction pathways of novel synthetic routes, guiding experimental design and accelerating the discovery process. nih.gov

Table 2: Tools for Mechanistic Investigation
TechniqueInformation GainedApplication Example
In-situ Spectroscopy (FTIR, NMR)Reaction kinetics, detection of intermediates, real-time monitoring.Determining the rate law for the formation or consumption of the title compound.
Mass Spectrometry (e.g., ESI-MS)Identification of intermediates and catalyst resting states.Detecting catalyst-substrate adducts in a proposed catalytic cycle.
Density Functional Theory (DFT)Transition state energies, reaction pathways, electronic structures. mdpi.comModeling the enantioselective step in an asymmetric reduction of the ketone.
Kinetic Isotope Effect (KIE) StudiesInformation about the rate-determining step and transition state geometry.Confirming C-H bond cleavage in the rate-determining step of an α-functionalization reaction.

Expansion of Synthetic Applications in Novel Chemical Spaces

The true value of a building block like this compound lies in its utility for constructing diverse and complex molecular architectures. A major thrust of future research will be to expand its applications in the synthesis of novel compounds, particularly those with potential biological activity.

The bifunctional nature of α-haloketones makes them valuable precursors to a wide array of heterocycles, including thiazoles, pyrroles, and imidazoles. wikipedia.org Similarly, this compound can serve as a key starting material for novel heterocyclic frameworks. Research efforts could focus on developing one-pot, multi-component reactions that leverage the reactivity of both the ketone and the α-methoxy group to rapidly build molecular complexity. mdpi.com

The 3,5-dichlorophenyl moiety is a common feature in many pharmacologically active compounds. mdpi.comresearchgate.net Therefore, using this compound to create libraries of new chemical entities for biological screening is a promising avenue. This could involve derivatization of the ketone (e.g., reductive amination, olefination) or exploring reactions on the aromatic ring, opening doors to new areas of medicinal chemistry.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of chemical synthesis and drug discovery are being revolutionized by automation and high-throughput experimentation (HTE). researchgate.net Integrating the synthesis and application of this compound into these modern platforms is a critical future direction.

HTE platforms enable the rapid screening of hundreds or thousands of reaction conditions in parallel. researchgate.net This technology could be applied to quickly optimize the synthesis of the title compound or to discover novel transformations by screening a wide range of catalysts, reagents, and solvents. The development of sensitive and rapid analytical methods, such as high-throughput fluorescence assays for ketone detection, will be crucial for the success of these screening efforts. cas.cnnih.govcas.cn

Furthermore, automated synthesis platforms, often incorporating flow chemistry, can be programmed to synthesize libraries of derivatives based on the this compound core. chemrxiv.org This automated approach accelerates the synthesis-test cycle in drug discovery, allowing for the rapid exploration of structure-activity relationships. The combination of HTE for reaction discovery and automated platforms for library synthesis will significantly expand the chemical space accessible from this versatile building block.

Table of Mentioned Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound Name
This compound
1-(3,5-dichlorophenyl)ethanone
Nickel chloride
Sodium methoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.